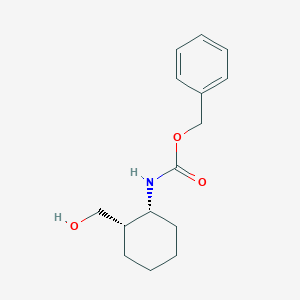
N-Boc-3-thiomorpholinopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds, including thiomorpholines, has been explored through various methods. One such method involves intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes and alcohols/thiols, which is mediated by boron trifluoride etherate. This process yields five-membered thiazolidines, six-membered morpholines, and thiomorpholines, as well as seven-membered oxazepanes with good efficiency . Another approach for synthesizing related heterocyclic compounds is the base-promoted ring transformation of precursors such as 6-aryl-4-substituted-2H-pyran-2-one-3-carbonitriles by N-boc-3-piperidone. This method involves the formation of new bonds and the introduction of various functional groups, followed by deprotection of the Boc group under acidic conditions .
Molecular Structure Analysis
The molecular structure of N-Boc protected heterocyclic compounds has been characterized using techniques such as single-crystal X-ray analysis. This analysis has revealed the presence of steric hindrance between the N-Boc group and adjacent aryl groups, which can influence the overall shape and reactivity of the molecule .
Chemical Reactions Analysis
N-Boc-3-thiomorpholinopropylamine can undergo various chemical reactions, including amination by directed C-H bond activation. This process has been catalyzed by rhodium and uses N-tert-butoxycarbonyl azide (BocN3) as a source for introducing N-Boc protected amino groups into aromatic nuclei. The reaction yields vary depending on the substrate and the presence of electron-withdrawing groups. Additionally, the Boc protecting group can be removed under certain conditions, which is crucial for further synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine derivatives, such as thiomorpholin-3-ones, have been studied in the context of their synthesis. These compounds can be synthesized on a solid phase starting from a resin-bound protected cysteine, with good yield and high purity, indicating stable physical properties conducive to solid-phase synthesis methods . Furthermore, the reactivity of morpholine derivatives in hydrolysis reactions has been investigated, revealing that morpholine can act as a nucleophilic catalyst and that its catalytic activity can be affected by specific substances like boric acid .
Applications De Recherche Scientifique
1. Novel Synthesis Methods
N-Boc-3-thiomorpholinopropylamine is involved in innovative synthesis methods. For example, the electrophilic amination reagents used in the preparation of 3-Aryl-N-BOC oxaziridines involve the oxidation of N-BOC benzaldimines to create new oxaziridines, which can transfer their N-BOC group to morpholine, resulting in N β-protected hydrazines (Vidal, Damestoy, & Collet, 1995).
2. Antimycobacterial Drug Development
N-Boc-3-thiomorpholinopropylamine derivatives, such as Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, show potential in antimycobacterial drug development. Synthesis methods employing Boc-phenylalanine as a starting material enable racemization-free synthesis, which is significant in producing effective antimycobacterial compounds (Mann et al., 2021).
3. Pharmaceutical Intermediates
The compound is used in the synthesis of diarylmethylamines, which are key intermediates in the pharmaceutical industry. A method involving the reversible deprotonation of N-Boc benzylalkylamines and subsequent arylation using a palladium catalyst has been developed, showcasing the versatility of N-Boc-3-thiomorpholinopropylamine in pharmaceutical synthesis (Hussain, Kim, & Walsh, 2015).
4. Water Treatment and Environmental Studies
Studies have explored the role of nitrosamine precursors, such as N-nitrosomorpholine, in water treatment and environmental impact. These studies contribute to understanding the decay of nitrate and nitrosamine precursors in water systems, which is essential for managing water quality and safety (Schreiber & Mitch, 2006).
5. HIV Protease Inhibitor Production
N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to N-Boc-3-thiomorpholinopropylamine, is used in producing compounds that act as HIV protease inhibitors. Its production involves a continuous flow system, highlighting the compound's significance in creating vital medications (Pollet et al., 2009).
6. Enzymatic Resolutions and Syntheses
Enzymatic resolution of cyclic N-Boc protected β-amino acids, including derivatives of N-Boc-3-thiomorpholinopropylamine, is a significant research area. This method provides high enantiomeric excesses and is crucial in creating specific, high-purity compounds for various applications (Pousset, Callens, Haddad, & Larchevěque, 2004).
7. Building Blocks in Medicinal Chemistry
Novel bridged bicyclic thiomorpholines, derived from N-Boc-3-thiomorpholinopropylamine, are used as building blocks in medicinal chemistry. Their unique structures and properties contribute to the development of new drugs with interesting biological profiles (Walker & Rogier, 2013).
Safety And Hazards
While specific safety and hazard information for N-Boc-3-thiomorpholinopropylamine is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . It’s also important to prevent the chemical from entering drains and to collect and arrange disposal in suitable and closed containers .
Orientations Futures
The use of Boc protection, such as in N-Boc-3-thiomorpholinopropylamine, is common in pharmaceutical research and development, as well as pharma manufacturing . Future directions may involve the development of more efficient and environmentally friendly methods for the protection and deprotection of amines .
Propriétés
IUPAC Name |
tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZMLMSBIIYLTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1CCSCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646132 |
Source


|
| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-thiomorpholinopropyl)carbamate | |
CAS RN |
454701-66-7 |
Source


|
| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


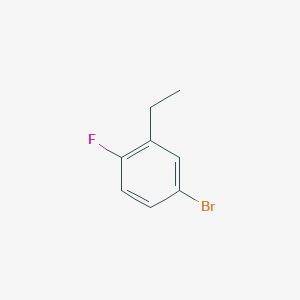
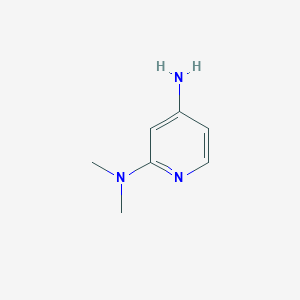

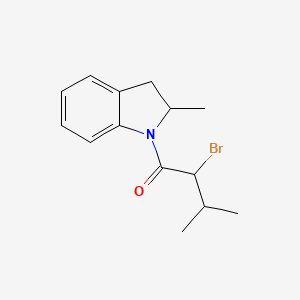
![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)
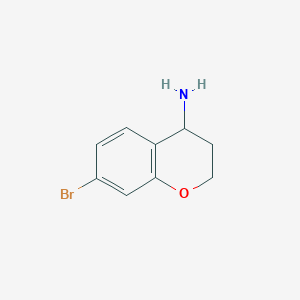
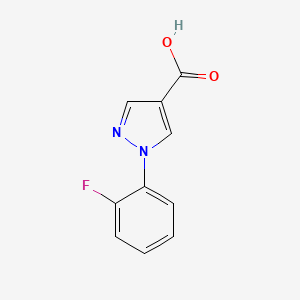
![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)
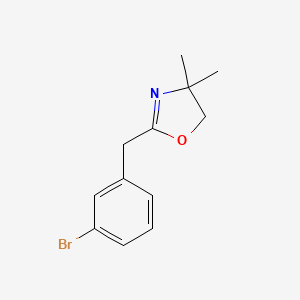
![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)
